2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE
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Overview
Description
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with chlorine, cyano, and methyl groups, a sulfanyl group, and an acetamide moiety linked to a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination, cyanation, and methylation.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The acetamide group is formed through an acylation reaction.
Attachment of the Furylmethyl Group: The final step involves the attachment of the furylmethyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-THIENYLMETHYL)ACETAMIDE
- **2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-PYRIDYLMETHYL)ACETAMIDE
Uniqueness
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is unique due to the presence of the furylmethyl group, which imparts specific electronic and steric properties
Properties
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-12(6-17)15(19-10(2)14(9)16)22-8-13(20)18-7-11-4-3-5-21-11/h3-5H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYYRHIZHWVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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